

Physicochemical properties of 2-(3-Methoxyphenyl)aniline

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(3-Methoxyphenyl)aniline

Cat. No.: B1607706

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of **2-(3-Methoxyphenyl)aniline**

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and characterization of **2-(3-Methoxyphenyl)aniline** (also known as 3'-Methoxybiphenyl-2-amine). This biaryl amine is a valuable intermediate in medicinal chemistry and materials science, where its unique structural motif can be leveraged to develop novel compounds. This document is intended for researchers, chemists, and drug development professionals, offering both foundational data and practical, field-proven insights into its handling and application.

Core Molecular Identity and Properties

2-(3-Methoxyphenyl)aniline is a biaryl compound characterized by a biphenyl backbone with an amino (-NH₂) substituent at the 2-position and a methoxy (-OCH₃) group at the 3'-position. This specific arrangement of functional groups dictates its chemical reactivity, solubility, and interaction with biological systems.

Chemical Structure

The structural architecture is fundamental to understanding the molecule's behavior. The presence of the electron-donating amino and methoxy groups, combined with the rotational flexibility of the biphenyl bond, creates a distinct three-dimensional profile.

Caption: Chemical structure of **2-(3-Methoxyphenyl)aniline**.

Physicochemical Data Summary

Quantitative data for this specific isomer is not extensively published. The following table includes experimentally available and predicted data to provide a baseline for laboratory work. Predicted values are derived from computational models and should be used as estimations.

Property	Value	Source
IUPAC Name	3'-Methoxy-[1,1'-biphenyl]-2-amine	N/A
CAS Number	38089-02-0	[1]
Molecular Formula	C ₁₃ H ₁₃ NO	N/A
Molecular Weight	199.25 g/mol	N/A
Boiling Point	337.5 ± 17.0 °C (Predicted)	[1]
Density	1.100 ± 0.06 g/cm ³ (Predicted)	[1]
pKa (of conjugate acid)	3.66 ± 0.10 (Predicted)	[1]
Appearance	Expected to be an off-white to pale yellow solid or oil	Inferred
Solubility	Soluble in methanol, ethanol, dichloromethane, ethyl acetate; sparingly soluble in water	Inferred

Spectroscopic and Analytical Profile

Definitive characterization of **2-(3-Methoxyphenyl)aniline** relies on a combination of spectroscopic techniques. While a complete public database for this specific isomer is sparse, the following profile is based on established principles of organic spectroscopy and data from analogous structures.[\[2\]](#)[\[3\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to be complex in the aromatic region.
 - Aromatic Protons (8H): Signals would appear as a series of complex multiplets between ~6.7 and 7.4 ppm. The protons on the aniline ring are influenced by the strong electron-donating amine group, while the protons on the other ring are influenced by the methoxy group.
 - Amine Protons (2H): A broad singlet is expected, typically between 3.5 and 4.5 ppm. Its chemical shift can be highly variable depending on solvent and concentration.
 - Methoxy Protons (3H): A sharp singlet should appear around 3.8 ppm.
- ^{13}C NMR: The carbon spectrum provides a map of the carbon skeleton.
 - Aromatic Carbons (12C): A set of 12 distinct signals is expected in the range of ~110-160 ppm. The carbon attached to the methoxy group (C3') would be significantly downfield (~159 ppm), as would the carbon attached to the amino group (C2).
 - Methoxy Carbon (1C): A signal around 55 ppm is characteristic of the methoxy carbon.

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying key functional groups.

- N-H Stretching: Two medium-to-sharp bands are expected in the $3350\text{-}3450\text{ cm}^{-1}$ region, characteristic of a primary amine.
- C-H Stretching: Aromatic C-H stretches will appear just above 3000 cm^{-1} , while the sp^3 C-H stretch of the methoxy group will be just below 3000 cm^{-1} .
- C=C Stretching: Aromatic ring stretching vibrations will produce several peaks in the $1450\text{-}1600\text{ cm}^{-1}$ region.
- C-O Stretching: A strong, characteristic band for the aryl-alkyl ether linkage should be present around 1250 cm^{-1} .

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.

- Molecular Ion (M^+): The electron ionization (EI) mass spectrum should show a strong molecular ion peak at $m/z = 199$.
- Key Fragments: Common fragmentation pathways may include the loss of a methyl radical ($M-15$) to give a peak at $m/z = 184$, or the loss of a methoxy group ($M-31$) to give a peak at $m/z = 168$.

Synthesis Protocol: Palladium-Catalyzed Suzuki Coupling

The most reliable and versatile method for constructing the biaryl scaffold of **2-(3-Methoxyphenyl)aniline** is the Suzuki-Miyaura cross-coupling reaction.^[4] This protocol provides a high-yielding pathway with excellent functional group tolerance. The causality behind this choice is its proven robustness and the commercial availability of the necessary building blocks.

Rationale and Mechanism

The reaction couples an aryl halide (or triflate) with an arylboronic acid in the presence of a palladium catalyst and a base. The palladium catalyst cycles through oxidative addition, transmetalation, and reductive elimination to form the C-C bond, while the base activates the boronic acid for the transmetalation step.

Experimental Workflow Diagram

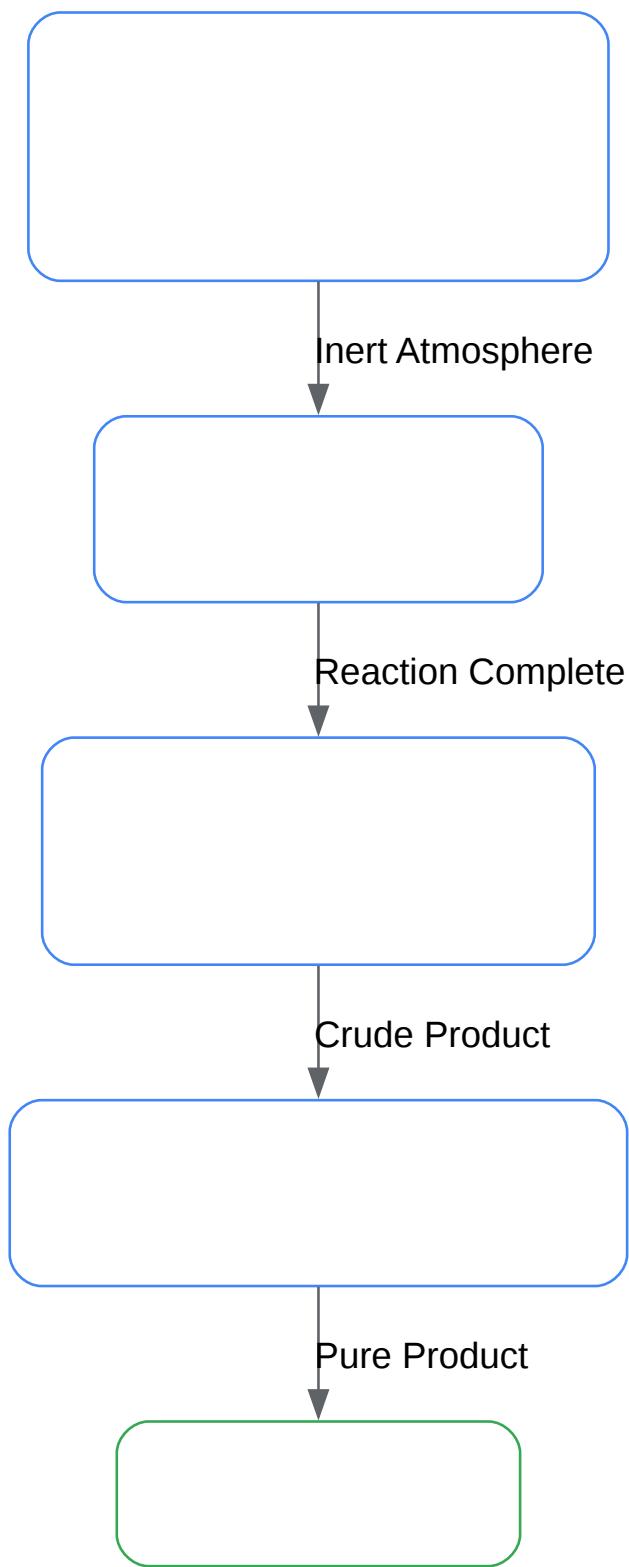


Figure 2: Suzuki Coupling Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: A typical workflow for the synthesis and purification of **2-(3-Methoxyphenyl)aniline**.

Step-by-Step Methodology

- Reaction Setup (Self-Validating System):
 - To a flame-dried, two-neck round-bottom flask equipped with a condenser and a magnetic stir bar, add 2-bromoaniline (1.0 eq), 3-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).
 - Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. This is a critical step to prevent oxidation of the palladium catalyst, ensuring its catalytic activity is maintained.
 - Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (0.03 eq).
 - Add the degassed solvent system, typically a 4:1 mixture of toluene and water. The biphasic system is often essential for efficient Suzuki couplings.
- Reaction Execution:
 - Heat the reaction mixture to 90 °C with vigorous stirring.
 - Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aryl halide is consumed (typically 4-12 hours).
- Aqueous Workup:
 - Cool the mixture to room temperature and dilute with ethyl acetate.
 - Transfer the mixture to a separatory funnel and wash sequentially with water and then brine. The washes remove the inorganic base and salts.
 - Separate the organic layer.
- Purification:
 - Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

- Purify the residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient. The gradient is chosen to first elute non-polar impurities, followed by the product, and finally any highly polar byproducts.

Safety, Handling, and Storage

Proper handling of **2-(3-Methoxyphenyl)aniline** is crucial for laboratory safety. The following recommendations are synthesized from safety data sheets of structurally related aromatic amines.^{[5][6][7][8]}

- Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.
- Engineering Controls: Handle the compound exclusively in a well-ventilated chemical fume hood to avoid inhalation of any potential dust or vapors.^[5]
- Handling Precautions: Avoid contact with skin and eyes. Do not ingest. In case of contact, rinse the affected area immediately and thoroughly with water.^[7] Wash hands thoroughly after handling.
- Storage: Store in a tightly closed container in a cool, dry, and dark place. The compound may be sensitive to air and light. Storing under an inert atmosphere (e.g., nitrogen) is recommended for long-term stability.^[5]
- Incompatibilities: Keep away from strong oxidizing agents, strong acids, and acid chlorides.
^[5]

References

- Acros Organics. (2010). Safety Data Sheet for 3-Methoxypropylamine. [\[Link\]](#)
- PrepChem.com. (n.d.). Synthesis of 3-methoxy biphenyl. [\[Link\]](#)
- PubChem. (n.d.). 3'-Methoxy-3-methylbiphenyl-4-amine. [\[Link\]](#)
- MDAToM. (n.d.). 3,3'-Dimethoxy-2,2'-biphenyldiamine. [\[Link\]](#)
- PubChem. (n.d.). 3-Methoxybiphenyl. [\[Link\]](#)
- PubChem. (n.d.). 3-Methoxyphenethylamine. [\[Link\]](#)
- PubChem. (n.d.). 3-(4-Methoxyphenyl)prop-2-YN-1-amine. [\[Link\]](#)
- Supplementary Information. (n.d.).
- ResearchGate. (n.d.). ¹H NMR spectra of 2,2,3-trihydroxy-5-methoxybiphenyl. [\[Link\]](#)

- Organic Syntheses. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. [Link]
- Google Patents. (2022).
- eScholarship.org. (2024).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 38089-02-0 CAS MSDS (3'-METHOXYBIPHENYL-2-YLAMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. US20220380321A1 - Process for the preparation of biphenylamines - Google Patents [patents.google.com]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. tcichemicals.com [tcichemicals.com]
- To cite this document: BenchChem. [Physicochemical properties of 2-(3-Methoxyphenyl)aniline]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1607706#physicochemical-properties-of-2-3-methoxyphenyl-aniline>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com